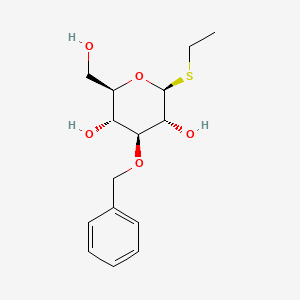
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose It is characterized by the presence of an ethyl group at the anomeric carbon, a benzyl group at the 3-O position, and a sulfur atom replacing the oxygen in the glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the regioselective ring opening of benzylidene acetals using borane-tetrahydrofuran (BH3.THF) to generate the C6-OH material, followed by oxidation using biphasic TEMPO/BAIB conditions . The resultant uronic acid is then esterified with an ethyl moiety .
Industrial Production Methods
Industrial production methods for ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioglycoside linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl group can be hydrogenated to yield the corresponding ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TEMPO/BAIB is commonly used for selective oxidation of primary alcohols.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkylation or arylation reactions using alkyl or aryl halides in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside: from reduction reactions.
Various alkyl or aryl thioglycosides: from substitution reactions.
Applications De Recherche Scientifique
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Studied for its potential role in glycosylation processes and interactions with glycosidases.
Medicine: Investigated for its potential as a glycosyl donor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: Utilized in the production of glycosylated materials and as a precursor for other thioglycosides.
Mécanisme D'action
The mechanism of action of ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with glycosidases and other enzymes involved in glycosylation processes. The sulfur atom in the thioglycoside linkage can form stable intermediates with these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This compound can also act as a glycosyl donor in various glycosylation reactions, contributing to the synthesis of complex carbohydrates and glycosylated molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides such as:
- Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Methyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranoside
These compounds share similar structural features but differ in the nature of the protecting groups and the substituents at the anomeric carbon. This compound is unique due to the presence of the ethyl group at the anomeric carbon and the benzyl group at the 3-O position, which can influence its reactivity and interactions with enzymes .
Propriétés
Formule moléculaire |
C15H22O5S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C15H22O5S/c1-2-21-15-13(18)14(12(17)11(8-16)20-15)19-9-10-6-4-3-5-7-10/h3-7,11-18H,2,8-9H2,1H3/t11-,12-,13-,14+,15+/m1/s1 |
Clé InChI |
QZYDYKUQPIMRSF-ZSAUSMIDSA-N |
SMILES isomérique |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
SMILES canonique |
CCSC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)


![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)





